4-Pentenamide, 2-[(S)-cyclohexylsulfinyl]-N,N-bis(1-methylethyl)-, (2S)-
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Overview
Description
4-Pentenamide, 2-[(S)-cyclohexylsulfinyl]-N,N-bis(1-methylethyl)-, (2S)- is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a cyclohexylsulfinyl group and two isopropyl groups attached to the nitrogen atom, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentenamide, 2-[(S)-cyclohexylsulfinyl]-N,N-bis(1-methylethyl)-, (2S)- typically involves the reaction of 2-isopropyl-4-pentenamide with a suitable sulfoxide reagent under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-Pentenamide, 2-[(S)-cyclohexylsulfinyl]-N,N-bis(1-methylethyl)-, (2S)- undergoes various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, alcohols, and thiols.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted amides and other derivatives.
Scientific Research Applications
4-Pentenamide, 2-[(S)-cyclohexylsulfinyl]-N,N-bis(1-methylethyl)-, (2S)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Pentenamide, 2-[(S)-cyclohexylsulfinyl]-N,N-bis(1-methylethyl)-, (2S)- involves its interaction with specific molecular targets and pathways. The sulfoxide group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The amide group can form hydrogen bonds and other interactions with biological targets, potentially affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Pentenamide, 5-chloro-N,N-dimethyl-2-(1-methylethyl)-, (2S,4E)-
- 4-Pentenoic acid, 5-chloro-2-(1-methylethyl)-, (2S,4E)-
Uniqueness
4-Pentenamide, 2-[(S)-cyclohexylsulfinyl]-N,N-bis(1-methylethyl)-, (2S)- is unique due to the presence of the cyclohexylsulfinyl group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
670223-16-2 |
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Molecular Formula |
C17H31NO2S |
Molecular Weight |
313.5 g/mol |
IUPAC Name |
(2S)-2-[(S)-cyclohexylsulfinyl]-N,N-di(propan-2-yl)pent-4-enamide |
InChI |
InChI=1S/C17H31NO2S/c1-6-10-16(17(19)18(13(2)3)14(4)5)21(20)15-11-8-7-9-12-15/h6,13-16H,1,7-12H2,2-5H3/t16-,21-/m0/s1 |
InChI Key |
CLHOALOOXAFSFM-KKSFZXQISA-N |
Isomeric SMILES |
CC(C)N(C(C)C)C(=O)[C@H](CC=C)[S@@](=O)C1CCCCC1 |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C(CC=C)S(=O)C1CCCCC1 |
Origin of Product |
United States |
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